A Technical Guide to Methyl Tiglate (CAS 6622-76-0): Properties, Synthesis, and Applications
A Technical Guide to Methyl Tiglate (CAS 6622-76-0): Properties, Synthesis, and Applications
Executive Summary
Methyl tiglate (CAS 6622-76-0), systematically named methyl (E)-2-methylbut-2-enoate, is an unsaturated ester recognized for its distinct fruity, rum-like aroma.[1][2] While its primary commercial application lies within the flavor and fragrance industries, its utility extends into the realm of specialized organic synthesis.[2][3] This technical guide provides an in-depth analysis of methyl tiglate, covering its fundamental physicochemical properties, spectroscopic signature for identity verification, common synthetic routes, and its critical role as a precursor in chemical transformations. The narrative emphasizes the causality behind methodological choices, offering field-proven insights for researchers, chemists, and drug development professionals who may utilize this compound as a flavoring agent or a versatile chemical building block.[2]
Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its handling, application, and reactivity. Methyl tiglate is a colorless, flammable liquid.[4][5] Its properties are well-documented and summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Registry Number | 6622-76-0 | [6][7] |
| Molecular Formula | C₆H₁₀O₂ | [6][7] |
| Molecular Weight | 114.14 g/mol | [6][8] |
| Appearance | Colorless to almost colorless clear liquid | [2][4] |
| Boiling Point | 137-139 °C at 760 mmHg | [4][6][8] |
| Density | ~0.95 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | ~1.436 | [4][6] |
| Flash Point | 35-39 °C (95-102 °F) | [4][6][8] |
| Water Solubility | 3,813 mg/L at 25 °C (estimated), slightly soluble | [4][6] |
| Solubility | Soluble in alcohol | [4][6] |
| Synonyms | Methyl (E)-2-methylbut-2-enoate, Tiglic Acid Methyl Ester | [2][6][9] |
Spectroscopic Characterization: A Validated Approach
For any research or development application, unequivocal confirmation of a chemical's identity and purity is paramount. A multi-spectroscopic approach provides a self-validating system, where data from orthogonal techniques (NMR, IR, and MS) converge to build a comprehensive and trustworthy structural profile.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of methyl tiglate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for a high signal-to-noise ratio.
-
Data Interpretation: The ¹H NMR spectrum of methyl tiglate is expected to show four distinct signals corresponding to its unique protons. The chemical shifts (δ), multiplicities, and integrations will be characteristic of the (E)-configuration.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying key functional groups.[10][11] The IR spectrum of methyl tiglate will be dominated by absorptions characteristic of an α,β-unsaturated ester.[12]
Expected Characteristic Absorption Bands:
-
~1710-1725 cm⁻¹: A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the ester. The conjugation with the C=C bond slightly lowers the frequency compared to a saturated ester.
-
~1650 cm⁻¹: A medium-intensity absorption for the C=C double bond stretch.
-
~1100-1250 cm⁻¹: Strong C-O stretching vibrations characteristic of the ester functional group.
-
~2900-3000 cm⁻¹: C-H stretching vibrations from the methyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule.[13]
Expected Observations:
-
Molecular Ion (M⁺): A clear molecular ion peak at an m/z (mass-to-charge ratio) of 114, corresponding to the molecular formula C₆H₁₀O₂.[14]
-
Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, m/z 31) leading to a peak at m/z 83, and α-cleavage, which can help confirm the connectivity of the molecule.
Synthesis and Chemical Reactivity
Understanding the synthesis of methyl tiglate and its key reactions is vital for its application as a chemical intermediate.
Synthesis via Fischer Esterification
Methyl tiglate is readily synthesized via the classic Fischer esterification of tiglic acid with methanol, using a strong acid catalyst. This is an equilibrium-driven process where the removal of water or the use of excess alcohol is critical to drive the reaction toward the product.
Step-by-Step Laboratory Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add tiglic acid (1.0 eq) and an excess of methanol (5-10 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (approx. 2-5 mol%).
-
Reflux: Heat the mixture to reflux (approx. 65 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude methyl tiglate can be purified by distillation to yield a colorless liquid.
Isomerization to Methyl Angelate
A defining characteristic of methyl tiglate is its ability to isomerize to its (Z)-isomer, methyl angelate. This equilibrium is a critical consideration for researchers, as the two isomers have different physical properties, including boiling points.[15] The isomerization is typically catalyzed by an organic sulfinic acid, such as p-toluenesulfinic acid, at elevated temperatures.[15][16] The (E)-isomer, methyl tiglate, is the more thermodynamically stable of the two, and thus predominates in the equilibrium mixture.[15]
Caption: Reversible isomerization between methyl tiglate and methyl angelate.
Key Applications
The applications of methyl tiglate are primarily dictated by its sensory properties and its chemical structure.
Flavor and Fragrance Industry
Methyl tiglate is classified as a flavor and fragrance agent.[4] It is valued for its warm, fruity, and rum-like aroma profile and is used to impart butterscotch, rum, or toffee notes in food products.[1] In cosmetics and perfumery, it is used as a fragrance ingredient in a variety of products, from perfumes to skin creams and shampoos.[3]
Intermediate in Organic Synthesis
As an α,β-unsaturated ester, methyl tiglate is a versatile building block in organic synthesis.[2] Its most notable synthetic application is as a readily available starting material for the production of its less stable isomer, methyl angelate, through the isomerization-distillation process described previously.[15][16] The distinct boiling points of the two isomers allow for the separation of methyl angelate as it is formed, driving the process.[15]
Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable when working with any chemical substance.
-
Hazard Identification: Methyl tiglate is a flammable liquid and vapor (H226).[5][17] It may cause skin and eye irritation upon contact.[2][4]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[17] Take precautionary measures against static discharge. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6]
-
Toxicology: The toxicological properties have not been fully investigated, though the acute oral toxicity is reported to be low (orl-rat LDLo: 5000 mg/kg).[5] Treat with the standard care afforded to all laboratory chemicals.
Conclusion
Methyl tiglate is a compound of significant utility, bridging the gap between industrial-scale flavor and fragrance applications and specialized laboratory synthesis. Its well-defined physicochemical and spectroscopic properties make it a reliable and verifiable substance for researchers. A thorough understanding of its synthesis and, critically, its isomerization equilibrium with methyl angelate, allows scientists to harness its full potential as both a final product and a versatile synthetic intermediate. Proper adherence to safety and handling protocols ensures its effective and safe use in any professional setting.
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